

# Spectroscopic Data of 3-iodo-2-methylpyridine: A Technical Guide

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## *Compound of Interest*

Compound Name: *3-Iodo-2-methylpyridine*

Cat. No.: *B088220*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-iodo-2-methylpyridine**. Due to the limited availability of experimentally verified spectra in public databases, this document focuses on predicted data, expected spectral characteristics, and detailed, generalized experimental protocols for acquiring high-quality spectroscopic data.

## Compound Information

Property	Value
Compound Name	3-iodo-2-methylpyridine
Synonyms	3-Iodo-2-picoline
CAS Number	15112-62-6
Molecular Formula	C <sub>6</sub> H <sub>6</sub> IN
Molecular Weight	219.02 g/mol

Chemical Structure



## Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique to determine the molecular weight and elemental composition of a compound. For **3-iodo-2-methylpyridine**, the expected molecular ion peak would be at an m/z corresponding to its molecular weight.

Table 1: Predicted Mass Spectrometry Data

Adduct	m/z (Predicted)
[M+H] <sup>+</sup>	219.9618
[M+Na] <sup>+</sup>	241.9437
[M+K] <sup>+</sup>	257.9177
[M+NH <sub>4</sub> ] <sup>+</sup>	236.9883

Data sourced from publicly available chemical databases. The monoisotopic mass is 218.9545 Da.

## Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum of **3-iodo-2-methylpyridine** is as follows:

- Sample Preparation: Prepare a dilute solution of **3-iodo-2-methylpyridine** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source.
- Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound. The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10  $\mu$ L/min).
- Instrument Parameters (Positive Ion Mode):
  - Capillary Voltage: 3-4 kV
  - Cone Voltage: 20-40 V
  - Source Temperature: 100-150 °C
  - Desolvation Temperature: 250-350 °C
  - Desolvation Gas Flow: 600-800 L/hr
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and potential fragment ions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

### Predicted $^1\text{H}$ NMR Data

Based on the structure of **3-iodo-2-methylpyridine**, the following proton signals are expected in a  $^1\text{H}$  NMR spectrum. The chemical shifts are estimations and can vary based on the solvent and other experimental conditions.

Table 2: Predicted  $^1\text{H}$  NMR Chemical Shifts

Proton	Multiplicity	Expected Chemical Shift ( $\delta$ , ppm)
$\text{CH}_3$	Singlet	2.4 - 2.6
H-4	Doublet of doublets	7.4 - 7.6
H-5	Doublet of doublets	6.9 - 7.1
H-6	Doublet of doublets	8.2 - 8.4

## Predicted $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Table 3: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
$\text{CH}_3$	20 - 25
C-2	155 - 160
C-3	90 - 95
C-4	138 - 142
C-5	122 - 126
C-6	148 - 152

## Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-iodo-2-methylpyridine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: 0-10 ppm.
  - Number of Scans: 16-64.
  - Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Program: Proton-decoupled pulse sequence.
  - Spectral Width: 0-160 ppm.
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the TMS signal.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of chemical bonds.

Table 4: Expected IR Absorption Bands

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )
C-H (aromatic)	Stretch	3000 - 3100
C-H (methyl)	Stretch	2850 - 3000
C=C, C=N (aromatic ring)	Stretch	1400 - 1600
C-I	Stretch	500 - 600

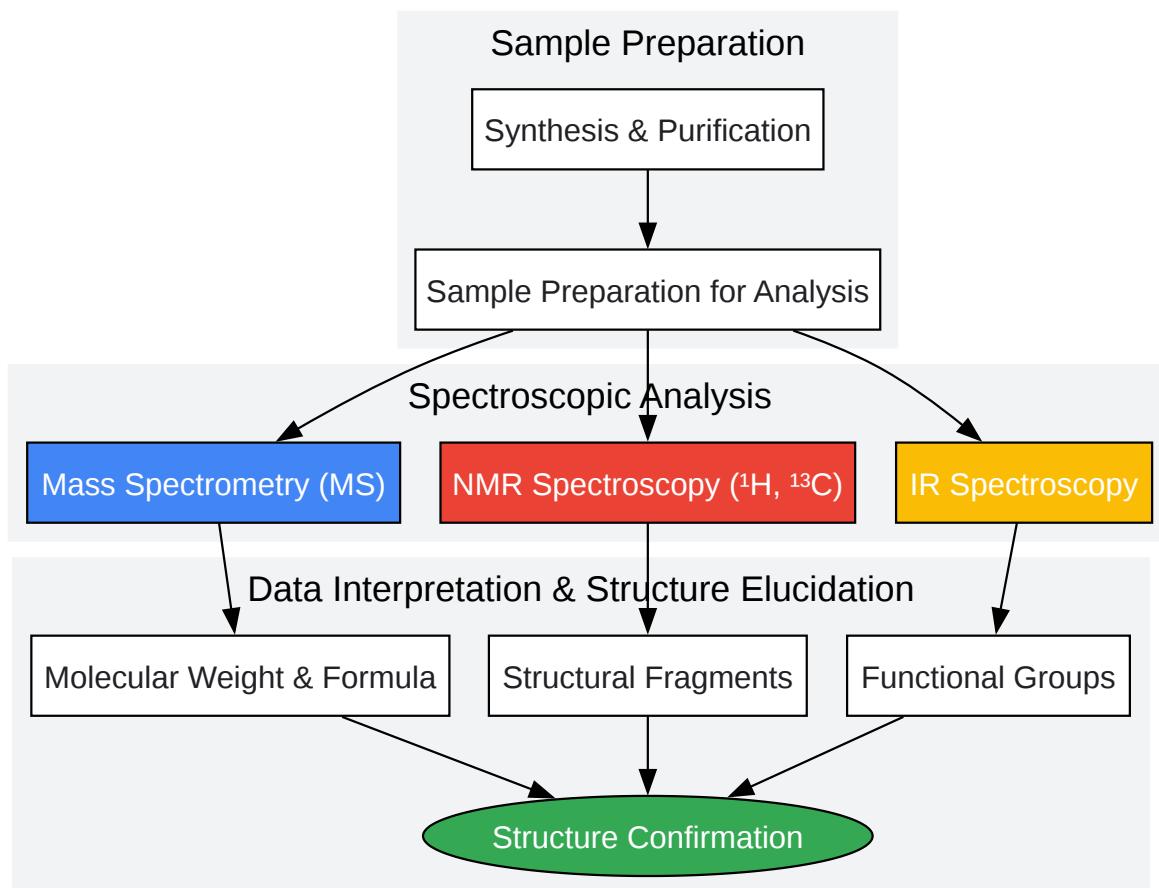
## Experimental Protocol for FT-IR Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
  - Place the sample in the spectrometer and record the sample spectrum.
  - The instrument software will automatically subtract the background from the sample spectrum.
  - Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.

## Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-iodo-2-methylpyridine**.

## Spectroscopic Characterization Workflow

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Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

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